molecular formula C20H39I B12629911 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene CAS No. 918648-14-3

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene

Katalognummer: B12629911
CAS-Nummer: 918648-14-3
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: ZCYQJDVYCGTEEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is a chemical compound known for its unique structure and properties It is an iodinated derivative of a long-chain hydrocarbon with multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene typically involves the iodination of 3,7,11,15-tetramethylhexadec-2-ene. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually conducted in an organic solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form the parent hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the parent hydrocarbon, 3,7,11,15-tetramethylhexadec-2-ene.

Wissenschaftliche Forschungsanwendungen

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The presence of multiple methyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: A similar compound with an acetate group instead of an iodine atom.

    2-Hexadecene, 3,7,11,15-tetramethyl-: A non-iodinated analog with similar structural features.

Uniqueness

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated analogs. The iodine atom enhances its potential for use in radiolabeling and as a reactive intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

918648-14-3

Molekularformel

C20H39I

Molekulargewicht

406.4 g/mol

IUPAC-Name

1-iodo-3,7,11,15-tetramethylhexadec-2-ene

InChI

InChI=1S/C20H39I/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3

InChI-Schlüssel

ZCYQJDVYCGTEEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCI)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.